molecular formula C23H26ClN3O2 B4007669 [1-(3-chlorobenzoyl)piperidin-4-yl]-(4-phenylpiperazin-1-yl)methanone

[1-(3-chlorobenzoyl)piperidin-4-yl]-(4-phenylpiperazin-1-yl)methanone

Cat. No.: B4007669
M. Wt: 411.9 g/mol
InChI Key: FPEZRWWKMCQUIS-UHFFFAOYSA-N
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Description

[1-(3-chlorobenzoyl)piperidin-4-yl]-(4-phenylpiperazin-1-yl)methanone: is a complex organic compound that features a piperidine ring and a piperazine ring, both of which are functionalized with various substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1-(3-chlorobenzoyl)piperidin-4-yl]-(4-phenylpiperazin-1-yl)methanone typically involves multiple steps, starting from commercially available precursors. One common route involves the acylation of piperidine with 3-chlorobenzoyl chloride, followed by the coupling of the resulting intermediate with 4-phenylpiperazine. The reaction conditions often require the use of a base such as triethylamine and a solvent like dichloromethane. The reaction is typically carried out at room temperature to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher yields and purities. The use of automated systems can also reduce the need for manual intervention, making the process more efficient and cost-effective.

Chemical Reactions Analysis

Types of Reactions

Oxidation: This compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides. Reduction: Reduction reactions can be used to modify the functional groups attached to the piperidine and piperazine rings. Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Electrophilic substitution reactions typically require the use of catalysts like aluminum chloride or iron(III) chloride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of N-oxides, while reduction can yield various reduced forms of the compound.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.

Biology

In biological research, [1-(3-chlorobenzoyl)piperidin-4-yl]-(4-phenylpiperazin-1-yl)methanone is studied for its potential as a ligand for various receptors. Its ability to interact with biological targets makes it a candidate for drug development.

Medicine

In medicine, this compound is being investigated for its potential therapeutic effects. It has shown promise in preclinical studies as a potential treatment for various conditions, including neurological disorders and cancer.

Industry

In the industrial sector, this compound is used in the development of new materials and as a catalyst in various chemical reactions. Its unique properties make it suitable for a wide range of applications.

Mechanism of Action

The mechanism of action of [1-(3-chlorobenzoyl)piperidin-4-yl]-(4-phenylpiperazin-1-yl)methanone involves its interaction with specific molecular targets. It is believed to exert its effects by binding to receptors in the central nervous system, modulating their activity. This interaction can lead to changes in neurotransmitter levels, which may account for its potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • [1-(3-chlorobenzoyl)piperidin-4-yl]-(4-methylpiperazin-1-yl)methanone
  • [1-(3-chlorobenzoyl)piperidin-4-yl]-(4-ethylpiperazin-1-yl)methanone
  • [1-(3-chlorobenzoyl)piperidin-4-yl]-(4-isopropylpiperazin-1-yl)methanone

Uniqueness

What sets [1-(3-chlorobenzoyl)piperidin-4-yl]-(4-phenylpiperazin-1-yl)methanone apart from similar compounds is its specific substitution pattern, which can lead to unique interactions with biological targets. This makes it a valuable compound for further research and development.

Properties

IUPAC Name

[1-(3-chlorobenzoyl)piperidin-4-yl]-(4-phenylpiperazin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26ClN3O2/c24-20-6-4-5-19(17-20)23(29)26-11-9-18(10-12-26)22(28)27-15-13-25(14-16-27)21-7-2-1-3-8-21/h1-8,17-18H,9-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPEZRWWKMCQUIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)N2CCN(CC2)C3=CC=CC=C3)C(=O)C4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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